molecular formula C14H17NO5 B1327882 Ethyl 6-(3-nitrophenyl)-6-oxohexanoate CAS No. 898777-53-2

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate

Cat. No. B1327882
M. Wt: 279.29 g/mol
InChI Key: MYQIJNVIWXBQEP-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of chemical reactions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

Asymmetric Reduction Applications

Asymmetric Reduction of Keto Esters : Ethyl 3-aryl-3-oxopropanoates, including the 3-nitrophenyl variant, can be enantioselectively reduced to their corresponding (S)-alcohols using fungi like Rhizopus arrhizus. This process, which can be applied to Ethyl 6-(3-nitrophenyl)-6-oxohexanoate, shows potential in producing optically active compounds for various applications (Salvi & Chattopadhyay, 2006).

Chemical Synthesis and Transformation

Solvolysis and Chemical Transformation : Ethyl 6-(3-nitrophenyl)-6-oxohexanoate may be involved in chemical transformations, like the acid-catalyzed solvolysis of substituted acrylophenones, leading to complex chemical structures. This suggests its role as a precursor or intermediate in synthesizing various organic compounds (Short & Rockwood, 1969).

Crystal Structure Analysis

Structural Characterization : Detailed structural analysis of compounds similar to Ethyl 6-(3-nitrophenyl)-6-oxohexanoate has been conducted, showing specific molecular conformations and intermolecular interactions. This is crucial in understanding the compound's physical and chemical properties, paving the way for material science and pharmacological applications (Nesterov & Viltchinskaia, 2001).

Polymer Science

Copolymerization and Material Properties : Studies have explored the copolymerization of molecules similar to Ethyl 6-(3-nitrophenyl)-6-oxohexanoate, revealing significant properties like photoinduced birefringence in copolymers. This has implications for advanced material sciences, particularly in creating smart materials and optical storage solutions (Meng et al., 1996).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.


Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s always best to consult the primary scientific literature or authoritative databases. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

ethyl 6-(3-nitrophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-2-20-14(17)9-4-3-8-13(16)11-6-5-7-12(10-11)15(18)19/h5-7,10H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQIJNVIWXBQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645722
Record name Ethyl 6-(3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3-nitrophenyl)-6-oxohexanoate

CAS RN

898777-53-2
Record name Ethyl 6-(3-nitrophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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